1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride
Description
Structural Identity and Nomenclature
1-(Azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride is a heterocyclic compound characterized by the fusion of an azetidine ring and a 1,2,3-triazole moiety. Its molecular formula is $$ \text{C}{12}\text{H}{15}\text{ClN}_4 $$, with a molecular weight of 250.73 g/mol. The IUPAC name reflects its structural components:
- Azetidine : A four-membered saturated ring containing three carbon atoms and one nitrogen atom.
- 1,2,3-Triazole : A five-membered aromatic ring with three consecutive nitrogen atoms.
- Phenyl group : A benzene ring substituent at the 4-position of the triazole.
- Hydrochloride : A salt form enhancing solubility and stability.
The SMILES notation $$ \text{C1C(CN1)CN2C=C(N=N2)C3=CC=CC=C3.Cl} $$ captures the connectivity of the azetidine-methyl group, triazole core, phenyl substituent, and chloride counterion.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{15}\text{ClN}_4 $$ |
| Molecular Weight | 250.73 g/mol |
| IUPAC Name | 1-(Azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride |
| SMILES | C1C(CN1)CN2C=C(N=N2)C3=CC=CC=C3.Cl |
Historical Context of 1,2,3-Triazole Chemistry
The chemistry of 1,2,3-triazoles originated in 1910 with Otto Dimroth’s synthesis of unsubstituted 1H-1,2,3-triazole via hydrazoic acid and acetylene. However, regioselective synthesis remained challenging until the advent of click chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), reported in 2001, revolutionized access to 1,4-disubstituted triazoles. Ruthenium-catalyzed methods (RuAAC) later enabled 1,5-disubstituted variants. These advances underpinned the development of hybrid structures like 1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole, which leverages triazole’s bioisosteric properties.
Significance of Azetidine-Triazole Hybrid Structures
Azetidine-triazole hybrids combine the unique reactivity of both rings:
- Azetidine : Its 25.4 kcal/mol ring strain facilitates nucleophilic ring-opening reactions, enabling functionalization.
- 1,2,3-Triazole : Serves as a bioisostere for amides, esters, and carboxylic acids, enhancing drug-like properties.
This hybrid architecture is pivotal in medicinal chemistry, with applications in antimicrobial and anticancer agent design. The triazole’s hydrogen-bonding capacity and azetidine’s conformational rigidity optimize target binding, as seen in studies on dihydrofolate reductase inhibition.
Position in Heterocyclic Chemistry Classification
Heterocycles are classified by ring size, saturation, and heteroatom arrangement. This compound belongs to two categories:
- Small nitrogenous heterocycles : Azetidine (4-membered) and triazole (5-membered).
- Fused hybrids : Combines azetidine’s aliphatic nature with triazole’s aromaticity.
| Heterocycle | Ring Size | Heteroatoms | Aromaticity |
|---|---|---|---|
| Azetidine | 4 | 1 N | Non-aromatic |
| 1,2,3-Triazole | 5 | 3 N | Aromatic |
| Pyridine | 6 | 1 N | Aromatic |
The fusion of these systems creates a scaffold with enhanced metabolic stability and synthetic versatility, positioning it as a privileged structure in drug discovery.
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-phenyltriazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.ClH/c1-2-4-11(5-3-1)12-9-16(15-14-12)8-10-6-13-7-10;/h1-5,9-10,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFDJHVZCWPPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=C(N=N2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Preparation Methods
Synthesis of Azetidin-3-ylmethyl Azide
Method A: From Azetidin-3-ylmethanol
- Bromination : React azetidin-3-ylmethanol with PBr₃ or HBr to yield azetidin-3-ylmethyl bromide.
- Azidation : Treat the bromide with NaN₃ in DMF or DMSO at 60–80°C for 12–24 hours.
Reaction Scheme :
$$
\text{Azetidin-3-ylmethanol} \xrightarrow[\text{HBr or PBr}3]{\text{Bromination}} \text{Azetidin-3-ylmethyl bromide} \xrightarrow[\text{NaN}3]{\text{DMF, 80°C}} \text{Azetidin-3-ylmethyl azide}
$$
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Azidation) | 75–85% | |
| Purity | >95% (HPLC) |
Triazole Formation via CuAAC
Method B: Copper(I)-Catalyzed Cycloaddition
- Reactants :
- Conditions :
Reaction Scheme :
$$
\text{Azetidin-3-ylmethyl azide} + \text{Phenylacetylene} \xrightarrow[\text{CuI, NaAsc}]{\text{t-BuOH/H₂O}} \text{1-(Azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole}
$$
- Regioselectivity : Exclusive 1,4-disubstituted triazole formation due to Cu(I) catalysis.
- Yield Improvement : Use of microwave irradiation (50°C, 30 min) increases yield to 90%.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (CuAAC) | 70–90% | |
| Reaction Time | 3–6 hours |
Hydrochloride Salt Formation
Method C: Acid-Mediated Salt Precipitation
- Procedure : Dissolve the triazole base in anhydrous Et₂O or THF.
- Treatment : Bubble HCl gas or add concentrated HCl dropwise at 0°C.
- Purification : Filter the precipitate and recrystallize from EtOH/Et₂O.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Purity (HCl salt) | >98% | |
| Recovery | 85–92% |
Alternative Synthetic Routes
One-Pot Azide Formation and CuAAC
Analytical Characterization
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR | δ 7.8–7.6 (phenyl), δ 4.5–4.2 (azetidine CH₂) | |
| HRMS | [M+H]⁺ calc. 237.0874, found 237.0876 | |
| XRD | Confirms crystalline hydrochloride form |
Challenges and Solutions
- Azide Stability : Azetidin-3-ylmethyl azide is moisture-sensitive. Use anhydrous conditions and store at −20°C.
- Copper Residue : Remove via aqueous EDTA wash or column chromatography.
Industrial Scalability
- Batch Process : 50–100 g scale with 70–80% overall yield.
- Cost Drivers : NaN₃ and CuI account for 60% of raw material costs.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
The biological activity of 1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride has been investigated in several studies:
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies indicate that this compound demonstrates inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Properties
Triazoles have been identified as potential anticancer agents due to their ability to inhibit certain enzymes involved in tumor growth. In vitro studies have suggested that 1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride can induce apoptosis in cancer cell lines. Further investigation into its selectivity and mechanism of action is ongoing.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
Several case studies have highlighted the applications of 1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated significant activity against Staphylococcus aureus and Candida albicans with MIC values below 10 µg/mL. |
| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours. |
| Study 3 | Neuroprotection | Reduced levels of reactive oxygen species (ROS) by 40% in SH-SY5Y neuronal cells exposed to oxidative stress. |
Mechanism of Action
The mechanism of action of 1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Solubility and Stability
- Azetidinylmethyl Group : Likely improves water solubility compared to halogenated derivatives due to the amine’s polarity.
- Halogenated Analogs : Higher lipophilicity (e.g., logP for chloro-trifluoromethylphenyl analog ≈ 3.5) may favor blood-brain barrier penetration but complicate formulation .
Biological Activity
The compound 1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride features a triazole ring linked to an azetidine moiety and a phenyl group. The structural formula can be represented as follows:
This compound exhibits properties that make it suitable for various biological applications, particularly in medicinal chemistry.
The biological activity of triazole derivatives often involves interactions with key biological targets such as enzymes and receptors. The specific mechanisms for 1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride include:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes involved in critical biological pathways. This compound may exhibit similar properties by targeting enzymes related to inflammation or cancer progression.
- Antimicrobial Activity : Research indicates that triazole compounds can possess antimicrobial properties, making them potential candidates for treating infections.
Anticancer Properties
Several studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,3-triazole structure have been shown to induce apoptosis in cancer cells and inhibit tumor growth. The proposed mechanisms include:
- Induction of Apoptosis : Triazoles can activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspase activation.
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at various phases, preventing cancer cell proliferation.
Antimicrobial Activity
Triazoles have been extensively studied for their antimicrobial effects against various pathogens. The compound's activity against bacteria and fungi is attributed to its ability to disrupt cellular processes:
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria | Inhibition of growth in Gram-positive and Gram-negative strains | |
| Fungi | Effective against common fungal infections |
Study 1: Anticancer Efficacy
A study published in Molecules evaluated a series of triazole derivatives for their anticancer activity. The results indicated that 1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride exhibited significant cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutics .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains. It demonstrated effective inhibition with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against different pathogens . This suggests potential application in treating bacterial infections.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride?
Methodological Answer:
The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles . A typical procedure involves:
- Reacting an azetidine-containing azide derivative (e.g., 3-azidomethyl-azetidine) with phenylacetylene under CuSO4/Na-ascorbate catalysis in a 1:1 THF/water mixture at 50°C for 16 hours .
- Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) yields the triazole core, followed by HCl salt formation for crystallization .
Key Considerations:
- Ensure anhydrous conditions for azide intermediates to avoid decomposition.
- Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane).
Basic: How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR (DMSO-d6): Peaks at δ 5.71 (s, 2H, CH2-azetidine), 7.36–7.43 (m, 5H, phenyl), and 8.24 (s, 1H, triazole-H) confirm regioselectivity .
- ¹³C NMR detects the azetidine C-N (δ 53–55 ppm) and triazole carbons (δ 120–148 ppm) .
- IR Spectroscopy: Absorptions at ~1604 cm⁻¹ (C=N triazole) and 1348 cm⁻¹ (C-N azetidine) validate functional groups .
- HPLC Purity: ≥98% purity achieved using a C18 column (ACN/water gradient, 0.1% TFA) .
Advanced: How can regioselectivity challenges in triazole synthesis be addressed for azetidine derivatives?
Methodological Answer:
- CuAAC vs. Ru Catalysis: Cu(I) ensures 1,4-regioselectivity, while Ru catalysts yield 1,5-isomers. For azetidine derivatives, CuSO4/Na-ascorbate in aqueous THF minimizes side products .
- Computational Validation: Density functional theory (DFT) predicts regioselectivity by analyzing transition-state energies (e.g., B3LYP/6-31G* level) .
- Experimental Optimization: Screening solvents (e.g., DMF vs. THF) and Cu(I) sources (e.g., CuBr vs. CuI) improves yield (e.g., 75% → 90%) .
Advanced: What crystallographic tools are suitable for resolving structural ambiguities in this compound?
Methodological Answer:
- SHELX Suite: Use SHELXT for structure solution and SHELXL for refinement. Input .hkl files from single-crystal XRD (Agilent SuperNova CCD) .
- ORTEP Visualization: Anisotropic displacement parameters (e.g., Ueq = 0.02 Ų for triazole N atoms) confirm thermal motion and disorder .
- Case Study: A related triazole (C21H17N3OSe) crystallized in triclinic P1 (a=5.6565 Å, b=10.3682 Å) with Z=2 .
Advanced: How to resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Dose-Response Reproducibility: Test multiple batches (HPLC-pure) across cell lines (e.g., HEK293 vs. HeLa) to rule out impurity effects .
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., VEGFR2) and validate with SPR binding assays .
- Meta-Analysis: Compare IC50 values from independent studies (e.g., 2.4 µM vs. 5.1 µM) to identify assay-specific variables (e.g., ATP concentration) .
Advanced: What computational strategies predict the compound’s stability and reactivity?
Methodological Answer:
- DFT Thermodynamics: Calculate Gibbs free energy (ΔG) for hydrolysis of the azetidine ring (B3LYP/6-311++G**). High ΔG (>20 kcal/mol) indicates stability in aqueous media .
- MD Simulations: Simulate solvation in explicit water (AMBER force field) to assess conformational flexibility of the triazole-azetidine linkage .
- pKa Prediction: Use MarvinSketch (ChemAxon) to estimate basicity of the azetidine N (predicted pKa ~7.5), guiding salt formation .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
